An In-depth Technical Guide to 2-Amino-5-chlorophenol (CAS: 28443-50-7)
An In-depth Technical Guide to 2-Amino-5-chlorophenol (CAS: 28443-50-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-5-chlorophenol, a key chemical intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document details its physicochemical properties, safety and handling protocols, detailed experimental procedures for its synthesis and analysis, and its applications in drug discovery and development.
Physicochemical and Safety Data
2-Amino-5-chlorophenol is a light brown crystalline powder.[1] Its key properties and safety information are summarized below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 28443-50-7 | [2][3][4] |
| Molecular Formula | C₆H₆ClNO | [3][5] |
| Molecular Weight | 143.57 g/mol | [2][3][5] |
| Appearance | Light brown fine crystalline powder | [1] |
| Melting Point | 152-157 °C | [3] |
| Boiling Point | 267.7 °C at 760 mmHg | [3] |
| Density | 1.406 g/cm³ | [3] |
| Solubility | Soluble in Methanol and DMSO. | [6] |
| Refractive Index | 1.65 | [3] |
| Flash Point | 115.7 °C | [3] |
| Vapor Pressure | 0.00487 mmHg at 25°C | [3] |
Safety and Handling
2-Amino-5-chlorophenol is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including a dust mask (type N95), eye shields, and gloves.[2][7]
| Hazard Information | Details | Reference |
| GHS Pictogram | [2][5] | |
| Signal Word | Warning | [2][5] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][5] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2][7] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [2][5] |
| Target Organs | Respiratory system | [2][7] |
Spectral Data
NMR Spectroscopy
The chemical structure of 2-Amino-5-chlorophenol can be confirmed using ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing chloro group.
-
¹H NMR: The aromatic protons are expected to appear as multiplets in the range of δ 6.5-7.5 ppm. The protons of the amino and hydroxyl groups will appear as broad singlets, with their chemical shifts being solvent-dependent.[3]
-
¹³C NMR: The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbon bearing the hydroxyl group will be the most downfield-shifted among the aromatic carbons, while the carbon bearing the amino group will be upfield-shifted.[1]
UV-Vis Spectroscopy
The UV-Vis spectrum of 2-Amino-5-chlorophenol in a polar solvent like methanol is expected to show absorption maxima characteristic of a substituted phenol. The electronic transitions are typically π → π* transitions of the benzene ring, with the positions of the absorption bands influenced by the auxochromic (-OH, -NH₂) and chromophoric (-Cl) substituents. The lambda max is anticipated to be in the range of 270-300 nm.
Experimental Protocols
Synthesis of 2-Amino-5-chlorophenol
A common and efficient method for the synthesis of 2-Amino-5-chlorophenol is the reduction of 2-chloro-5-nitrophenol. Two well-established protocols are provided below.
This method is a cost-effective and classic approach for the reduction of aromatic nitro compounds.
Materials:
-
2-Chloro-5-nitrophenol
-
Ethanol
-
Water
-
Iron powder
-
Ammonium chloride
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2-chloro-5-nitrophenol (20.0 g, 115.2 mmol) in a mixture of ethanol (150 mL) and water (150 mL).
-
To this solution, add iron powder (32.2 g, 576.2 mmol) and ammonium chloride (32.1 g, 599.3 mmol) sequentially.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble materials.
-
Concentrate the filtrate to dryness under reduced pressure.
-
Purify the residue by flash column chromatography using a hexane/ethyl acetate (9:1) eluent to yield 2-Amino-5-chlorophenol as a white solid (yield: ~96%).
Catalytic hydrogenation is a cleaner method that often provides high yields and purity.
Materials:
-
2-Chloro-5-nitrophenol
-
Ethyl acetate
-
5% Platinum on Carbon (Pt/C)
-
Hydrogen gas
-
Celite®
-
Activated charcoal
Procedure:
-
Dissolve 2-chloro-5-nitrophenol (25 g, 0.14 mol) in ethyl acetate (150 mL).
-
Add 5% Pt/C (250 mg) to the solution.
-
Shake the mixture under a hydrogen atmosphere (30 psi) for 4 hours.
-
Filter the mixture through a pad of Celite® and wash the residue with hot ethyl acetate.
-
Treat the filtrate with activated charcoal and filter again.
-
Evaporate the ethyl acetate from the filtrate to obtain solid 2-Amino-5-chlorophenol (yield: ~98%).
Analytical Methods
Due to its polar nature, 2-Amino-5-chlorophenol requires derivatization to improve its volatility for GC-MS analysis.
Sample Preparation and Derivatization:
-
Pre-concentrate the aqueous sample using solid-phase extraction (SPE).
-
To the dried eluate, add pyridine (catalyst) and acetic anhydride (derivatizing agent).
-
Vortex the mixture for 1 minute and heat at 60°C for 30 minutes.
-
Evaporate the excess reagents under a stream of nitrogen.
-
Reconstitute the residue in ethyl acetate for GC-MS analysis.
GC-MS Parameters (starting point):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
-
Injector Temperature: 250°C
-
Oven Program: 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium at 1.0 mL/min
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Mode: Electron Ionization (EI) at 70 eV, Selected Ion Monitoring (SIM)
Reverse-phase HPLC with UV detection is a reliable method for the quantification of 2-Amino-5-chlorophenol.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 70:30:1 (v/v/v) water:acetonitrile:acetic acid
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Applications in Drug Discovery and Development
2-Amino-5-chlorophenol is a valuable building block for the synthesis of various heterocyclic compounds with a wide range of biological activities.
Synthesis of Benzoxazoles
2-Amino-5-chlorophenol can be used to synthesize 5-chloro-substituted benzoxazoles. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.[4][6] For instance, benzoxazole derivatives containing a 5-chloro substituent have been investigated as potent PARP-2 inhibitors for the treatment of breast cancer.[2] The general synthesis involves the condensation of 2-Amino-5-chlorophenol with a carboxylic acid or its derivative, followed by cyclization.
Precursor for Antimalarial Quinolones
This compound serves as a starting material in the synthesis of certain antimalarial quinolones.[5][8] The development of new quinolone-based antimalarials is crucial to combat the emergence of drug-resistant strains of Plasmodium falciparum.
Intermediate for Anti-HIV Agents
2-Amino-5-chlorophenol is also utilized in the synthesis of potent anti-HIV agents based on pyrimidinylphenylamine structures.[8] These agents are part of the ongoing effort to develop novel therapeutics that target different stages of the HIV life cycle.
Visualizations
Synthesis Workflow
Caption: Comparative workflow for the synthesis of 2-Amino-5-chlorophenol.
Analytical Workflow (GC-MS)
Caption: Workflow for the GC-MS analysis of 2-Amino-5-chlorophenol.
Role as a Chemical Building Block
Caption: 2-Amino-5-chlorophenol as a precursor for bioactive molecules.
References
- 1. 2-Amino-5-chlorophenol(28443-50-7) 13C NMR [m.chemicalbook.com]
- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-chlorophenol(28443-50-7) 1H NMR spectrum [chemicalbook.com]
- 4. scienceopen.com [scienceopen.com]
- 5. 2-Chloro-5-aminophenol | High-Purity Reagent | RUO [benchchem.com]
- 6. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Chloro-3-phenyl-2,1-benzisoxazole | 719-64-2 | Benchchem [benchchem.com]
- 8. 2-Chloro-5-aminophenol | 6358-06-1 [chemicalbook.com]
